Dimiracetam, chemically known as (2R,5R)-1-(2,6-dimethylphenyl)-3-(dimethylamino)-2-oxo-2,6-diazaspiro[4.4]nonan-1-ene-6-carboxamide, is a nootropic drug belonging to the racetam family []. Initially investigated for its potential cognitive-enhancing properties, research also explores its applications in other neurological disorders, including neuropathic pain and depression [, ].
Several methods for synthesizing Dimiracetam and its derivatives exist. A key approach involves reacting 2,6-dimethylaniline with ethyl 1-methyl-4-oxopiperidine-3-carboxylate, followed by cyclization and amidation reactions []. Specific details on reaction conditions, catalysts, and yields can be found in the referenced study.
Dimiracetam consists of a pyrrolidone ring fused with an imidazolidine ring, forming a dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione core []. This core structure is substituted with a 2,6-dimethylphenyl group at the 1-position, a dimethylamino group at the 3-position, and an acetamide group at the 6-position. The presence of both 2-pyrrolidinone and 4-imidazolidinone rings, alongside the restricted conformation of the acetamide side chain, is believed to contribute to its biological activity [].
While the exact mechanism of action of Dimiracetam is not fully elucidated, research suggests it involves modulation of neurotransmitter systems. One study demonstrates that Dimiracetam, particularly its R:S 3:1 non-racemic mixture (MP-101), acts as a potent negative modulator of NMDA-induced glutamate release in rat spinal cord synaptosomes []. This modulation of glutamate release, particularly in the spinal cord, may underlie its potential analgesic effects in neuropathic pain models [, , , , , ]. Additionally, its structural similarity to Piracetam and Oxiracetam suggests potential involvement with cholinergic and GABAergic systems, which require further investigation [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8